molecular formula C₁₆H₂₁N₃O₃ B1160875 4S-Hydroxy Zolmitriptan

4S-Hydroxy Zolmitriptan

Cat. No.: B1160875
M. Wt: 303.36
Attention: For research use only. Not for human or veterinary use.
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Description

4S-Hydroxy Zolmitriptan is a significant metabolite of Zolmitriptan, a medication belonging to the triptan class used for the acute treatment of migraine attacks . As a reference standard, this compound is primarily used in pharmaceutical and metabolic research for studying the pharmacokinetic profile, metabolic pathways, and bioavailability of the parent drug, Zolmitriptan . Research indicates that Zolmitriptan undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, leading to the formation of several metabolites . Analyzing metabolites like 4S-Hydroxy Zolmitriptan is crucial for understanding the drug's mechanism of action, its elimination half-life of approximately 3 hours, and the overall disposition of the drug in the body . This pure chemical standard is an essential tool for researchers developing and validating analytical methods, such as LC-MS/MS, for therapeutic drug monitoring and bioequivalence studies. It is intended for use in a controlled laboratory environment. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₆H₂₁N₃O₃

Molecular Weight

303.36

Origin of Product

United States

Chemical Synthesis and Stereochemical Considerations

Synthetic Routes to Zolmitriptan (B1197) and Analogues

A pivotal step in many synthetic routes is the Fischer indole (B1671886) synthesis, which constructs the indole ring from a hydrazine (B178648) derivative and an aldehyde or ketone. google.comgoogle.com This method is highly versatile and has been adapted for large-scale industrial production. researchgate.net

Table 1: Overview of a Common Synthetic Route to Zolmitriptan

StepReactionKey ReagentsIntermediate/Product
1Diazotization(S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one, Sodium Nitrite, Hydrochloric AcidDiazonium Salt
2ReductionStannous Chloride or Sodium Disulphite(S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one
3Fischer Indole Synthesis4,4-diethoxy-N,N-dimethylbutylamine, Acid catalystZolmitriptan

The (4S)-oxazolidinone ring is a crucial chiral component of Zolmitriptan and its derivatives. The synthesis of this moiety often starts from readily available chiral precursors. For instance, (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one, a key intermediate, can be prepared from L-4-nitrophenylalanine. This involves the reduction of the nitro group to an amine, followed by cyclization to form the oxazolidinone ring. The stereochemistry at the 4-position is retained from the starting L-amino acid. A validated chiral liquid chromatography method can be used to separate the enantiomers of this key intermediate, ensuring high enantiomeric purity. nih.gov

The formation of the indole ring in Zolmitriptan synthesis is predominantly achieved through the Fischer indole synthesis. google.comgoogle.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. In the case of Zolmitriptan, (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one is reacted with 4,4-diethoxy-N,N-dimethylbutylamine (a protected form of 4-(dimethylamino)butanal). google.com The reaction is typically carried out in an acidic aqueous medium at elevated temperatures. google.com The pH of the reaction mixture can be a critical parameter, with optimal yields reported at a pH of 3-5. google.com

Stereoselective Synthesis of 4S-Hydroxy Zolmitriptan and Related Stereoisomers

While the direct chemical synthesis of 4S-Hydroxy Zolmitriptan is not extensively documented in the literature, a plausible stereoselective route can be devised based on the synthesis of other 4-hydroxylated tryptamines. nih.goviucr.org Such a synthesis would necessitate the introduction of a hydroxyl group at the 4-position of the indole ring, or the use of a precursor that already contains this functionality.

A potential strategy would involve starting with a protected 4-hydroxyindole (B18505) derivative, such as 4-benzyloxyindole (B23222). nih.goviucr.org The synthesis could then proceed through the following key steps:

Introduction of the side chain at the 3-position: The 4-benzyloxyindole can be reacted with oxalyl chloride, followed by treatment with an appropriate amine to introduce a glyoxylamide side chain at the 3-position. nih.goviucr.org

Reduction of the side chain: The glyoxylamide can be reduced to the corresponding ethylamine (B1201723) side chain.

Attachment of the oxazolidinone moiety: A separate synthesis of the (4S)-4-(4-aminobenzyl)-2-oxazolidinone precursor would be required, as in the standard Zolmitriptan synthesis. nih.gov

Coupling and Indole Formation: An alternative to the Fischer indole synthesis would be required, potentially involving a palladium-catalyzed cross-coupling reaction to link the 4-hydroxyindole moiety with the oxazolidinone-containing side chain.

Deprotection: The final step would involve the removal of the protecting group from the 4-hydroxy position, for example, by hydrogenation to remove a benzyl (B1604629) group. nih.goviucr.org

The stereochemistry of the final product would be determined by the chirality of the (4S)-4-(4-aminobenzyl)-2-oxazolidinone intermediate.

Derivatization and Chemical Modification Studies Relevant to Hydroxylated Tryptamines

Hydroxylated tryptamines, including 4-hydroxy derivatives, are amenable to various chemical modifications and derivatization reactions. nih.govnih.gov These modifications can be used for analytical purposes, such as improving detection in chromatography, or for studying structure-activity relationships. researchgate.net

The hydroxyl group on the indole ring is a key site for derivatization. It can undergo reactions such as:

Acetylation: The hydroxyl group can be converted to an acetate (B1210297) ester. For example, 4-acetoxy-N,N-dimethyltryptamine is a well-known derivative of psilocin (4-hydroxy-N,N-dimethyltryptamine). acs.org

Phosphorylation: The hydroxyl group can be phosphorylated, as seen in the natural product psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine). nih.gov Chemoenzymatic methods have been developed for this transformation. nih.gov

Alkylation: The hydroxyl group can be converted to an ether.

The amine group in the side chain is another site for modification. Reductive amination is a common method for the synthesis of N,N-dialkylated tryptamines. researchgate.net

Table 2: Examples of Derivatization Reactions for Hydroxylated Tryptamines

Functional GroupReaction TypeReagent ExampleProduct Functional Group
4-HydroxylAcetylationAcetic Anhydride4-Acetoxy
4-HydroxylPhosphorylationPhosphorylating Agent4-Phosphoryloxy
AmineReductive AminationFormaldehyde, Sodium CyanoborohydrideN,N-Dimethylamine

These derivatization strategies could be applied to 4S-Hydroxy Zolmitriptan to produce a range of analogues for further study.

Metabolic Investigations and Biotransformation Pathways

Enzymatic Pathways Involved in Zolmitriptan (B1197) Metabolism

The biotransformation of zolmitriptan is primarily mediated by cytochrome P450 (CYP) enzymes and monoamine oxidases (MAO). medicines.org.ukmedicines.org.ukdrugbank.com

Monoamine oxidase A (MAO-A) plays a crucial role in the further metabolism of zolmitriptan's active metabolite, N-desmethylzolmitriptan. wikipedia.orgmedicines.org.uktandfonline.com MAO-A is responsible for the oxidative deamination of N-desmethylzolmitriptan, leading to the formation of an inactive indole (B1671886) acetic acid derivative. wikipedia.orgmedicines.org.ukmedicines.org.uk The involvement of MAO-A is supported by inhibition studies where clorgyline, a selective MAO-A inhibitor, markedly reduced the formation of the indole acetic acid metabolite from N-desmethylzolmitriptan in microsomal incubations. nih.govtandfonline.com

Characterization of Hydroxylated Metabolites

The metabolism of zolmitriptan yields three main metabolites found in plasma and urine:

N-desmethylzolmitriptan (183C91): This is an active metabolite formed through N-demethylation by CYP1A2. nih.govwikipedia.orgmedicines.org.uk It is also a potent 5-HT1B/1D receptor agonist, with a potency 2 to 6 times greater than the parent compound. medicines.org.ukmedicines.org.uk

Zolmitriptan N-oxide: An inactive metabolite. nih.govwikipedia.orgdrugbank.com

Indole acetic acid derivative: Another inactive metabolite, formed from the further metabolism of N-desmethylzolmitriptan by MAO-A. nih.govwikipedia.orgmedicines.org.uk

In preclinical studies involving various species, the plasma metabolite profile of zolmitriptan showed variations. For instance, in humans, the major metabolite is the indole acetic acid derivative, followed by N-desmethylzolmitriptan and then zolmitriptan N-oxide. fda.gov

In Vitro Metabolic Studies of Zolmitriptan Yielding Hydroxylated Products

In vitro studies using human liver preparations have been instrumental in elucidating the metabolic pathways of zolmitriptan.

Enzyme kinetic studies in rat liver microsomes have provided insights into the metabolism of zolmitriptan. For the formation of N-desmethylzolmitriptan, the Michaelis-Menten constant (Km) was determined to be 96 ± 22 µM, and the maximum velocity (Vmax) was 11 ± 3 pmol/min/mg of protein. nih.gov Inhibition studies in these models showed that fluvoxamine (B1237835) and diphenytriazol were potent inhibitors of zolmitriptan N-demethylase activity, with Ki values of 3.8 ± 0.3 µM and 3.2 ± 0.1 µM, respectively. nih.gov Diazepam and propranolol (B1214883) exhibited weaker inhibitory effects. nih.gov

Studies using human hepatic microsomes have shown that the metabolism of zolmitriptan is somewhat limited in this subcellular fraction, producing small quantities of the N-desmethyl and indole ethyl alcohol metabolites. nih.govtandfonline.com In contrast, freshly isolated human hepatocytes extensively metabolize zolmitriptan to its major in vivo metabolites. nih.govtandfonline.com The metabolism of N-desmethylzolmitriptan is extensive in both human hepatocytes and microsomes, primarily forming the indole acetic acid and indole ethyl alcohol derivatives in hepatocytes, and only the indole ethyl alcohol derivative in microsomes. nih.govtandfonline.com

Advanced Analytical Methodologies for 4s Hydroxy Zolmitriptan

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating 4S-Hydroxy Zolmitriptan (B1197) from its parent compound and other related metabolites, often in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are the cornerstone techniques for the analysis of Zolmitriptan and its metabolites. ijpsr.com These methods offer high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing C18 columns for separation. science24.comsemanticscholar.orgwalshmedicalmedia.com

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A typical mobile phase consists of a mixture of an aqueous buffer (such as ammonium (B1175870) hydrogen orthophosphate or tetra butyl ammonium hydrogen sulphate) and an organic modifier like methanol (B129727) or acetonitrile (B52724). science24.comsemanticscholar.orgresearchgate.net The pH of the aqueous phase is often adjusted to control the ionization state of the analytes and improve peak shape. walshmedicalmedia.com Gradient elution, where the mobile phase composition is changed over time, is sometimes used to separate complex mixtures of impurities and metabolites. science24.com

UPLC, which uses smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. Detection is most commonly performed using UV spectrophotometry, with the detection wavelength typically set around 222-230 nm. ijpsr.comwalshmedicalmedia.com The retention time for Zolmitriptan in various HPLC methods has been reported to be around 3.3 to 3.8 minutes, depending on the specific conditions. semanticscholar.orgwalshmedicalmedia.com

Table 1: HPLC/UHPLC Methods for Zolmitriptan and Related Compounds

Parameter Method 1 Method 2 Method 3
Technique RP-HPLC RP-HPLC UPLC
Column C18 Waters XTerra RP C18 Gradient Reverse Phase
Mobile Phase Methanol:Water (75:25 v/v), pH 3 20 mM Ammonium Hydrogen Orthophosphate and Acetonitrile Not Specified
Flow Rate 1.0 mL/min Not Specified Not Specified
Detection UV at 222 nm Spectrophotometric Not Specified
Retention Time (Zolmitriptan) 3.6 min Not Specified Not Specified
Source walshmedicalmedia.com science24.com

Zolmitriptan is a chiral molecule, existing as (S) and (R) enantiomers. Its metabolite, 4S-Hydroxy Zolmitriptan, also possesses stereoisomers. Since different enantiomers can have distinct pharmacological activities, their separation and quantification are crucial. Chiral chromatography is the definitive method for this purpose.

Chiral stationary phases (CSPs) are used to achieve enantiomeric separation. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are widely used. For instance, a Chiralpak AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate), has been successfully used for the chiral separation of Zolmitriptan and its impurities. nih.govnih.govresearchgate.net

Normal phase chromatography is often employed for chiral separations, using a mobile phase typically composed of a mixture of hexane, isopropanol, and methanol. nih.govresearchgate.net The addition of a small amount of an amine, such as diethylamine (B46881), to the mobile phase can significantly improve the resolution between enantiomers and enhance chromatographic efficiency. nih.govresearchgate.net In one method, a resolution of not less than four was achieved between the enantiomers of a key intermediate of Zolmitriptan. nih.govresearchgate.net

Table 2: Chiral HPLC Methods for Zolmitriptan and Related Compounds

Parameter Method 1 Method 2
Column Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) Chiralpak AD-H
Mobile Phase Hexane:Ethanol (B145695) (70:30, v/v) Hexane:Isopropanol:Methanol:Diethylamine (75:10:15:0.1, v/v/v/v)
Flow Rate Not Specified 1.0 mL/min
Application Enantiomeric separation of a Zolmitriptan key intermediate Determination of Zolmitriptan and its (R)-enantiomer
Source nih.govresearchgate.net nih.govresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and quantification of 4S-Hydroxy Zolmitriptan.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is a powerful tool for the identification and quantification of drug metabolites in biological fluids. ijpsr.comnih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection of metabolites at very low concentrations. nih.gov

For the analysis of Zolmitriptan and its metabolites, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques. nih.gov In positive ionization mode, Zolmitriptan typically forms a protonated precursor ion [M+H]+ at a mass-to-charge ratio (m/z) of 288. nih.gov

Tandem mass spectrometry (MS/MS) is used for structural confirmation. The precursor ion is fragmented, and the resulting product ions provide a characteristic fingerprint for the molecule. For Zolmitriptan, a major product ion is observed at m/z 58. nih.gov The specific fragmentation pattern of 4S-Hydroxy Zolmitriptan would be used to confirm its structure, including the location of the hydroxyl group. Selected reaction monitoring (SRM) is employed for quantification, where the mass spectrometer is set to monitor a specific precursor-to-product ion transition, providing high specificity and reducing background noise. nih.gov LC-MS/MS methods have been developed for the simultaneous determination of Zolmitriptan and its active metabolite, N-desmethyl-zolmitriptan, in plasma. nih.govresearchgate.net

Table 3: LC-MS/MS Parameters for Zolmitriptan Analysis

Parameter Value
Ionization Technique Atmospheric Pressure Chemical Ionization (APCI)
Mode Positive, Selected Reaction Monitoring (SRM)
Precursor Ion (Zolmitriptan) m/z 288
Product Ion (Zolmitriptan) m/z 58
Mobile Phase Acetonitrile-Water-Formic Acid (70:30:0.5)
Lower Limit of Quantification 0.05 ng/mL
Source nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules, including drug metabolites. hyphadiscovery.com While MS can provide the molecular weight and fragmentation data, NMR provides detailed information about the connectivity of atoms within the molecule. researchgate.netomicsonline.org

A suite of NMR experiments is typically used for complete structural assignment. researchgate.net Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms. Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. researchgate.net

For 4S-Hydroxy Zolmitriptan, NMR would be crucial to unequivocally confirm the position of the hydroxyl group on the indole (B1671886) ring. The chemical shifts of the aromatic protons and carbons, as well as long-range correlations observed in the HMBC spectrum, would provide the necessary evidence to distinguish it from other potential hydroxylated isomers.

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantification of compounds that contain a chromophore. scispace.com The indole ring in 4S-Hydroxy Zolmitriptan absorbs UV light, making this technique suitable for its detection. researchgate.net The maximum absorption wavelength (λmax) for Zolmitriptan in ethanol has been reported to be 226.5 nm, while other studies report values around 224 nm and 236 nm. researchgate.netscispace.comresearchgate.net UV-Vis detectors are commonly coupled with HPLC systems for quantitative analysis. semanticscholar.orgresearchgate.net

Table 4: Mentioned Chemical Compounds

Compound Name
4S-Hydroxy Zolmitriptan
Zolmitriptan
(S)-Zolmitriptan
(R)-Zolmitriptan
N-desmethyl-zolmitriptan
Methanol
Acetonitrile
Ammonium hydrogen orthophosphate
Tetra butyl ammonium hydrogen sulphate
Hexane
Isopropanol
Ethanol
Diethylamine

Method Development and Validation for Traceability and Purity Assessment

The robust assessment of 4S-Hydroxy Zolmitriptan, a key metabolite of Zolmitriptan, necessitates the development and validation of highly sensitive and specific analytical methods. These methodologies are crucial for ensuring the traceability of the compound in various matrices and for accurately assessing its purity by separating it from the parent drug, other metabolites, and potential process-related impurities. While specific literature detailing methods exclusively for 4S-Hydroxy Zolmitriptan is sparse, the analytical principles are well-established through extensive research on Zolmitriptan and its other metabolites. nih.gov Method development typically focuses on simultaneous quantification of Zolmitriptan and its major metabolites, such as N-desmethylzolmitriptan and Zolmitriptan N-oxide. nih.gov

High-Performance Liquid Chromatography (HPLC) stands as the predominant technique for this purpose, often coupled with various detectors to enhance sensitivity and selectivity. ijpcbs.com Furthermore, Capillary Zone Electrophoresis (CZE) has emerged as a powerful alternative for resolving enantiomers and related impurities. sciex.com

Chromatographic Conditions for Zolmitriptan and Related Substances

The development of a successful analytical method hinges on optimizing chromatographic conditions to achieve adequate separation (resolution), good peak shape, and a reasonable analysis time. For Zolmitriptan and its related substances, both reverse-phase and chiral chromatography methods have been extensively validated.

Reverse-phase HPLC is commonly used for quantifying Zolmitriptan and its achiral impurities. A typical method employs a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. ijpcbs.comwalshmedicalmedia.com Chiral HPLC methods are essential for separating the (S)-enantiomer (Zolmitriptan) from its inactive and potentially toxic (R)-enantiomer. sciex.com These separations are often achieved using specialized chiral columns, such as the Chiralpak AD-H, with a normal-phase mobile phase. nih.gov

The following table summarizes typical chromatographic conditions reported for the analysis of Zolmitriptan and its impurities, which serve as a foundation for methods targeting its metabolites.

TechniqueColumnMobile PhaseFlow RateDetectionAnalyte(s)
RP-HPLCWaters XTerra C18 (250x4.6 mm, 5 µm)0.02 M Ammonium Formate (pH unadjusted) with 0.1% n-propylamine : Acetonitrile (80:20 v/v)1.0 mL/minUV at 225 nmZolmitriptan & Impurities I/II
Chiral HPLCChiralpak AD-H (250 x 4.6 mm, 5 µm)Hexane : Isopropanol : Methanol : Diethylamine (75:10:15:0.1, v/v/v/v)1.0 mL/minUVZolmitriptan & (R)-enantiomer
RP-HPLCSymmetry C18 (250 x 4.6 mm, 5 µm)0.01% Triethylamine : Acetonitrile : 0.02M NH4H2PO4 (28.2:25:46.8 v/v/v)1.0 mL/minUV at 225 nmZolmitriptan
LC-MS/MSNot SpecifiedMethyl cyanides, methyl tert-butyl ether and methanolNot SpecifiedMass SpectrometryZolmitriptan & N-Desmethyl-Zolmitriptan

Method Validation Parameters

Once optimal conditions are established, the method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).

For traceability and purity assessment, the method's ability to detect and quantify impurities at very low levels is paramount. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

The table below presents a compilation of validation data from studies on Zolmitriptan and its impurities, illustrating the performance of developed analytical methods. These values provide a benchmark for the expected performance of a validated method for 4S-Hydroxy Zolmitriptan.

AnalyteMethodLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
ZolmitriptanRP-HPLC0.15 - 1.00.999550150
Impurity I ((S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one)RP-HPLC0.15 - 1.50.999850150
(R)-enantiomer of ZolmitriptanChiral HPLCNot specifiedNot specified100250
ZolmitriptanLC-MS/MS0.0002 - 0.050.9991Not reported0.2
N-Desmethyl-ZolmitriptanLC-MS/MS0.0002 - 0.050.9977Not reported0.2

Detailed Research Findings

Research into the analytical methodology for Zolmitriptan reveals several key findings applicable to its metabolites. For instance, a stability-indicating isocratic HPLC method was developed to separate Zolmitriptan from its known process-related impurities, demonstrating the method's specificity. nih.gov Forced degradation studies, involving exposure to acid, base, oxidation, and heat, confirmed that the method could effectively separate the main compound from its degradation products. nih.gov

In chiral separations, the inclusion of an amine modifier like diethylamine in the mobile phase has been shown to be critical for achieving the necessary chromatographic resolution between enantiomers and enhancing peak efficiency. nih.gov

For the simultaneous analysis of Zolmitriptan and its active metabolite, N-desmethyl-Zolmitriptan, in biological fluids like rat plasma, a highly sensitive LC-MS/MS method has been validated. oup.com This method demonstrated excellent linearity over a concentration range of 0.2 to 50 ng/mL for both analytes. oup.com The intra-assay and inter-assay precision (expressed as relative standard deviation, RSD) were found to be between 6.12% and 8.52% and 2.00% and 7.84%, respectively, indicating high reproducibility. oup.com The mean recovery of the analytes from plasma was consistently above 84%, confirming the efficiency of the sample extraction procedure. oup.com These findings underscore the suitability of LC-MS/MS for bioanalytical applications requiring high sensitivity and throughput for both the parent drug and its metabolites.

Pharmacological and Biochemical Evaluation in Vitro and Pre Clinical Mechanistic Focus

Receptor Binding Affinity Profiling of Zolmitriptan (B1197) and Metabolites

Zolmitriptan's therapeutic effect in the acute treatment of migraine is primarily attributed to its potent agonist activity at specific serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. nih.govnih.gov Like other triptans, it demonstrates high affinity and selectivity for the 5-HT1B and 5-HT1D receptor subtypes. nih.govnih.gov Its action on these receptors is believed to cause vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides from trigeminal nerve endings, both of which are implicated in the pathophysiology of migraine. nih.gov

Zolmitriptan also shows a moderate affinity for the 5-HT1A receptor subtype, although the clinical significance of this interaction is considered to be minimal in the context of its anti-migraine action. nih.gov

Table 1: Receptor Binding Affinity of Zolmitriptan and N-desmethyl-zolmitriptan

Compound Primary Target Receptors Affinity Profile Other Receptors with Moderate Affinity
Zolmitriptan 5-HT1B, 5-HT1D High affinity agonist 5-HT1A
N-desmethyl-zolmitriptan 5-HT1B, 5-HT1D High affinity agonist (2-6x more potent than zolmitriptan) Not specified in detail
Zolmitriptan N-oxide Not applicable Inactive Not applicable

| Indole (B1671886) acetic acid derivative | Not applicable | Inactive | Not applicable |

In Vitro Cellular Activity Studies (General)

Specific in vitro cellular activity studies for "4S-Hydroxy Zolmitriptan" are not available in the current body of scientific literature.

Studies on zolmitriptan have demonstrated its functional activity as a 5-HT1B/1D agonist in various in vitro models. For example, in studies using isolated animal tissues, zolmitriptan has been shown to induce contraction of cerebral arteries, an effect that is mediated through its agonist action on 5-HT1B receptors located on the smooth muscle of these blood vessels. This vasoconstrictive effect is a key component of its mechanism of action in alleviating migraine headaches.

Furthermore, in vitro studies on cultured trigeminal neurons have shown that zolmitriptan can inhibit the release of calcitonin gene-related peptide (CGRP), a potent vasodilator and pain-signaling molecule, following neuronal stimulation. This inhibitory action is mediated by presynaptic 5-HT1D receptors. The active metabolite, N-desmethyl-zolmitriptan, is expected to produce similar, if not more potent, effects in these cellular assays due to its higher receptor affinity.

Structure-Activity Relationships (SAR) of Zolmitriptan Derivatives and Metabolites

A specific structure-activity relationship (SAR) analysis for "4S-Hydroxy Zolmitriptan" cannot be provided due to the absence of data.

However, general SAR principles for the triptan class of drugs can be discussed. The tryptamine (B22526) scaffold is essential for activity at 5-HT receptors. Modifications at the 5-position of the indole ring have been a key area of exploration in the development of second-generation triptans, including zolmitriptan. The (S)-4-(oxazolidin-2-on-4-ylmethyl) group at this position in zolmitriptan contributes to its high affinity and selectivity for the 5-HT1B/1D receptors and its favorable pharmacokinetic profile.

The metabolism of zolmitriptan provides some insight into its SAR:

N-demethylation: The removal of one methyl group from the terminal amine to form N-desmethyl-zolmitriptan leads to a significant increase in potency at 5-HT1B/1D receptors. This suggests that a secondary amine at this position may allow for a more optimal interaction with the receptor binding pocket compared to a tertiary amine.

N-oxidation and Indole Acetic Acid Formation: The conversion of zolmitriptan to its N-oxide and indole acetic acid metabolites results in a complete loss of pharmacological activity. nih.govnih.gov This indicates that the integrity of the dimethylaminoethyl side chain and the indole ring structure is crucial for receptor binding and activation.

Any modification, such as hydroxylation on the oxazolidinone ring, would represent a significant structural change. Without experimental data, it is difficult to predict the precise impact of such a change. However, the introduction of a polar hydroxyl group could potentially alter the compound's lipophilicity, membrane permeability, and its interaction with the receptor, which could in turn affect its binding affinity and intrinsic activity.

Research Applications and Scientific Utility of 4s Hydroxy Zolmitriptan

Role as an Analytical Reference Standard in Pharmaceutical Research and Development

In pharmaceutical research and development, an analytical reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. 4S-Hydroxy Zolmitriptan (B1197) fulfills this role as a crucial reference material in the context of Zolmitriptan analysis. axios-research.com

The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the use of reference standards to confirm the method's specificity, accuracy, and precision. nih.govresearchgate.net Researchers use 4S-Hydroxy Zolmitriptan to establish a unique analytical signature, such as retention time in chromatography or a specific mass-to-charge ratio in mass spectrometry. This allows them to develop methods that can unequivocally distinguish Zolmitriptan from its related substances, including potential metabolites and impurities. researchgate.net The availability of characterized standards like 4S-Hydroxy Zolmitriptan is a prerequisite for the validation of these analytical methods according to stringent regulatory guidelines set by bodies like the International Council for Harmonisation (ICH). nih.govresearchgate.net

Key Functions as a Reference Standard:

Method Development: Used to optimize chromatographic conditions for the separation of Zolmitriptan from its related compounds. researchgate.net

Method Validation: Essential for assessing the performance of analytical methods, including specificity, linearity, accuracy, and precision. nih.gov

Identity Confirmation: Helps to positively identify the presence of this specific compound in test samples by comparing its analytical behavior to the certified standard.

Application in Impurity Profiling and Quality Control

Impurity profiling is a cornerstone of pharmaceutical quality control, mandated by regulatory agencies worldwide to ensure the safety and purity of drug products. ijpbs.comsynthinkchemicals.com Impurities can arise during the synthesis of the active pharmaceutical ingredient (API), from its degradation over time, or as metabolites. 4S-Hydroxy Zolmitriptan is a potential impurity and metabolite of Zolmitriptan, making its detection and quantification critical. axios-research.com

During the manufacturing and stability testing of Zolmitriptan, quality control laboratories use 4S-Hydroxy Zolmitriptan as a reference standard to:

Identify Unknown Peaks: When an unknown peak appears in the chromatogram of a Zolmitriptan sample, it can be compared against the reference standard of 4S-Hydroxy Zolmitriptan to confirm its identity.

Quantify Impurity Levels: Once identified, the concentration of 4S-Hydroxy Zolmitriptan as an impurity can be accurately measured. This is vital to ensure that its level remains below the safety thresholds established by regulatory guidelines. nih.gov

Ensure Batch Consistency: Routine quality control testing using this standard ensures that different batches of Zolmitriptan are consistently pure and meet all specifications before being released to the market. synthinkchemicals.com

The use of fully characterized impurity standards is essential for filing drug applications with regulatory bodies and for the ongoing commercial production of pharmaceuticals. synthinkchemicals.comsynzeal.com

Table 1: Analytical and Chemical Data for Zolmitriptan-Related Compounds

Compound Name Molecular Formula Molecular Weight ( g/mol ) Typical Application
Zolmitriptan C₁₆H₂₁N₃O₂ 287.4 Active Pharmaceutical Ingredient synzeal.com
4S-Hydroxy Zolmitriptan C₁₆H₂₁N₃O₃ 303.36 Analytical Reference Standard axios-research.com
(R)-Zolmitriptan C₁₆H₂₁N₃O₂ 287.4 Enantiomeric Impurity Standard nih.gov
N-Desmethyl Zolmitriptan C₁₅H₁₉N₃O₂ 273.3 Active Metabolite Reference Standard nih.gov
Zolmitriptan N-Oxide C₁₆H₂₁N₃O₃ 303.4 Inactive Metabolite Reference Standard synzeal.com

| Zolmitriptan Hydroxymethyl Impurity | C₁₇H₂₃N₃O₃ | 317.4 | Process Impurity Standard synzeal.comsynthinkchemicals.com |

Contribution to Understanding Metabolic Pathways and Drug Disposition

The metabolism of Zolmitriptan leads to the formation of three major metabolites found in plasma:

N-desmethyl-zolmitriptan (183C91): An active metabolite that contributes to the drug's therapeutic effect. nih.govnih.gov

Zolmitriptan N-oxide: An inactive metabolite. nih.gov

Indoleacetic acid derivative: An inactive metabolite. nih.govnih.gov

While these are the primary metabolites, a comprehensive understanding of a drug's metabolic fate requires the identification of all possible metabolic pathways, including minor ones such as hydroxylation. The formation of hydroxylated metabolites like 4S-Hydroxy Zolmitriptan is a common metabolic route for many drugs.

The scientific utility of 4S-Hydroxy Zolmitriptan in this context is significant. By using it as a reference standard, researchers can:

Probe for Minor Metabolites: Develop highly sensitive bioanalytical methods to search for and identify the presence of 4S-Hydroxy Zolmitriptan in biological matrices like plasma and urine following the administration of Zolmitriptan.

Characterize Metabolic Pathways: The confirmed presence of 4S-Hydroxy Zolmitriptan would provide deeper insight into the specific cytochrome P450 enzymes involved in the hydroxylation of the Zolmitriptan molecule. bohrium.comresearchgate.net

Complete the Mass Balance Picture: In drug disposition studies, which often use radiolabeled compounds, accounting for all metabolites is necessary to understand where the entire administered dose goes. Identifying minor metabolites helps to complete this "mass balance" and provides a full picture of the drug's clearance from the body. nih.gov

Understanding the complete metabolic profile is crucial for predicting potential drug-drug interactions and for assessing how the drug might behave in different patient populations, such as those with impaired liver function. nih.gov

Table 2: Compounds Mentioned in This Article

Compound Name
4S-Hydroxy Zolmitriptan
Zolmitriptan
(R)-Zolmitriptan
N-Desmethyl Zolmitriptan
Zolmitriptan N-Oxide
Indoleacetic acid derivative

Future Perspectives in 4s Hydroxy Zolmitriptan Research

Elucidation of Specific Biotransformation Pathways Leading to 4S-Hydroxy Isomer

The metabolic fate of Zolmitriptan (B1197) is primarily understood to involve N-demethylation, N-oxidation, and formation of an indole (B1671886) acetic acid derivative, with cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2D6, playing a significant role. nih.gov However, the specific pathways leading to the formation of hydroxylated metabolites, and in particular the stereoselective generation of the 4S-Hydroxy isomer, are not well-defined.

Future research should focus on identifying the specific CYP isozymes responsible for the hydroxylation of Zolmitriptan. Given that drug metabolism can be stereoselective, it is crucial to investigate whether certain CYP enzymes preferentially produce the 4S-Hydroxy isomer over other potential hydroxylated forms. nih.gov In vitro studies using a panel of recombinant human CYP enzymes could pinpoint the key catalysts. Furthermore, studies with human liver microsomes could elucidate the enzyme kinetics of 4S-Hydroxy Zolmitriptan formation and explore potential drug-drug interactions that may alter this metabolic pathway. Understanding these pathways is fundamental to predicting inter-individual differences in metabolism and response.

Advanced Spectroscopic Characterization for Conformational Analysis

A complete understanding of the structure of 4S-Hydroxy Zolmitriptan is a prerequisite for exploring its biological activity. While the chemical structure can be presumed based on the parent compound, detailed spectroscopic analysis is necessary for confirmation and to understand its three-dimensional conformation.

Advanced spectroscopic techniques will be instrumental in this characterization. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, and tandem mass spectrometry (MS/MS) can provide valuable information on its fragmentation pattern, which can be compared with that of Zolmitriptan. ijpbs.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, will be essential for unambiguously assigning the position of the hydroxyl group and confirming the stereochemistry. jocpr.com Computational modeling, in conjunction with experimental data, can be employed to predict the most stable conformations of the molecule, which is crucial for understanding its interaction with biological targets.

Table 1: Spectroscopic and Chromatographic Parameters for Zolmitriptan and its Related Substances

ParameterMethodDetailsReference
UV Detection Wavelength HPLC225 nm nih.gov
Mass Spectrometry (Zolmitriptan) LC-MS/MSMolecular Ion [M+H]⁺ at m/z 288 ijpbs.com
Mass Spectrometry (Impurity) LC-MS/MSMolecular Ion [M+H]⁺ at m/z 304 ijpbs.com
¹H NMR (Zolmitriptan) NMRSignals corresponding to the protons of the molecule jocpr.com
Chiral Separation Chiral HPLCChiralpak AD-H column nih.govnih.gov

This table presents data for Zolmitriptan and a known impurity, which would serve as a basis for the development of analytical methods for 4S-Hydroxy Zolmitriptan.

Potential for Synthetic Chemistry Tool Development

The availability of pure 4S-Hydroxy Zolmitriptan is essential for its pharmacological and toxicological evaluation. Therefore, the development of a stereoselective synthetic route to this compound is a significant area for future research. The synthesis of Zolmitriptan itself involves multiple steps, including the formation of the chiral oxazolidinone ring. science24.comgoogle.comgoogle.com

Future synthetic strategies could involve the introduction of a hydroxyl group at the desired position of an early-stage intermediate, followed by the construction of the rest of the Zolmitriptan scaffold. Alternatively, late-stage hydroxylation of Zolmitriptan could be explored using selective chemical or enzymatic methods. The development of such a synthetic route would not only provide the necessary quantities of the metabolite for research but could also serve as a valuable tool for medicinal chemists to create novel analogs with potentially improved properties.

Investigation of Stereoisomeric Effects on Biological Interactions

The pharmacological activity of chiral drugs often resides in a single enantiomer. Zolmitriptan is marketed as the (S)-enantiomer, which is more potent than the (R)-enantiomer. jocpr.com It is therefore highly probable that the stereochemistry of 4S-Hydroxy Zolmitriptan will significantly influence its biological activity.

Future research should focus on evaluating the binding affinity of 4S-Hydroxy Zolmitriptan for serotonin (B10506) receptors, particularly the 5-HT1B and 5-HT1D subtypes, which are the primary targets of Zolmitriptan. drugbank.com In vitro receptor binding assays and functional assays will be necessary to determine if 4S-Hydroxy Zolmitriptan acts as an agonist, antagonist, or has no significant activity. Furthermore, comparing the activity of the 4S-isomer with its corresponding 4R-isomer would provide crucial insights into the structure-activity relationship and the importance of stereochemistry for interaction with the receptor binding pocket.

Exploration of Novel Analytical Applications

To support the research outlined above, the development of sensitive and selective analytical methods for the detection and quantification of 4S-Hydroxy Zolmitriptan in biological matrices is essential. Given the chiral nature of the compound, these methods must be capable of separating the 4S-isomer from other potential stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for the enantioselective analysis of drugs and their metabolites. nih.govresearchgate.net Future work should focus on developing and validating a chiral LC-MS method for 4S-Hydroxy Zolmitriptan. This would involve screening different chiral stationary phases and optimizing the mobile phase to achieve adequate separation. Capillary electrophoresis (CE) is another technique that has shown promise for the chiral separation of Zolmitriptan and could be explored for its hydroxylated metabolites. researchgate.net A validated analytical method will be indispensable for pharmacokinetic studies, enabling the determination of the concentration-time profile of 4S-Hydroxy Zolmitriptan in plasma and other tissues.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 4S-Hydroxy Zolmitriptan in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) is widely used due to its precision and linearity. For example, a validated HPLC method with a C18 column, mobile phase of acetonitrile-phosphate buffer (pH 3.0), and UV detection at 283 nm achieves linearity in the range of 1–10 µg/ml (R² = 0.996). Chemiluminescence methods in KMnO₄-luminol systems are also effective, offering a detection limit of 8.4 × 10⁻⁸ g/ml .
  • Key Considerations : Validate methods for specificity, accuracy, and robustness per ICH guidelines. Cross-check results with mass spectrometry (LC-MS) for structural confirmation .

Q. How should researchers handle safety protocols for 4S-Hydroxy Zolmitriptan in laboratory settings?

  • Methodology : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust by working in well-ventilated areas. In case of skin contact, wash immediately with soap and water .
  • Documentation : Maintain material safety data sheets (SDS) and conduct regular risk assessments for acute toxicity (oral, dermal, and inhalation hazards) .

Q. What experimental designs are suitable for preliminary pharmacokinetic studies of 4S-Hydroxy Zolmitriptan?

  • Methodology : Use rodent models (e.g., rats) to assess bioavailability via intranasal or oral routes. Employ crossover designs to minimize inter-subject variability. Blood samples should be collected at predefined intervals and analyzed using HPLC or LC-MS .
  • Statistical Analysis : Apply ANOVA or paired t-tests (e.g., GraphPad Prism) to compare pharmacokinetic parameters (Cmax, Tmax, AUC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for 4S-Hydroxy Zolmitriptan?

  • Methodology : Conduct dose-response studies in multiple species (e.g., rodents, zebrafish) to clarify thresholds for acute toxicity (e.g., oral TDLO in humans: 6 mg/kg/43W). Use Ames tests or micronucleus assays to assess mutagenicity .
  • Data Integration : Cross-reference findings with databases like RTECS and apply Hill criteria for causality evaluation .

Q. What strategies optimize 4S-Hydroxy Zolmitriptan formulations for enhanced brain targeting?

  • Methodology : Design chitosan-based nanoparticles or solid lipid nanoparticles (SLNs) using factorial experimental designs (e.g., 3² factorial design). Variables may include polymer concentration (X₁) and cross-linking agents (X₂), with responses such as mucoadhesive strength and drug release kinetics .
  • Characterization : Evaluate particle size (dynamic light scattering), encapsulation efficiency (UV spectroscopy), and in vitro release profiles in simulated nasal fluid .

Q. How do drug-drug interactions affect 4S-Hydroxy Zolmitriptan metabolism in hepatic models?

  • Methodology : Use human liver microsomes or hepatocyte cultures to study cytochrome P450-mediated metabolism. Probe interactions with CYP3A4/5 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) .
  • Data Analysis : Calculate inhibition constants (Ki) and use mechanistic static models (e.g., [I]/Ki ratio) to predict clinical relevance per FDA guidance .

Q. What statistical approaches address variability in preclinical efficacy studies of 4S-Hydroxy Zolmitriptan?

  • Methodology : Implement mixed-effects models to account for inter-animal variability in portal hypertension studies. For cluster headache models, use randomized, placebo-controlled crossover designs with blinded outcome assessors .
  • Power Analysis : Predefine sample sizes using G*Power software (α = 0.05, β = 0.2) to ensure detectability of hemodynamic changes (e.g., 14% reduction in portal venous pressure) .

Data Presentation and Reproducibility

Q. How should raw data from 4S-Hydroxy Zolmitriptan studies be documented to ensure reproducibility?

  • Guidelines : Follow the Beilstein Journal of Organic Chemistry standards:

  • Include experimental details (e.g., HPLC column specifications, mobile phase gradients) in supplementary materials.
  • Use tables for processed data (e.g., pharmacokinetic parameters) and appendices for raw datasets .
    • Metadata : Record batch numbers, storage conditions, and instrument calibration logs .

Q. What peer-review criteria are critical for validating novel formulations of 4S-Hydroxy Zolmitriptan?

  • Checklist :

  • Confirm stability data (e.g., 6-month accelerated testing at 40°C/75% RH).
  • Validate analytical methods per ICH Q2(R1).
  • Provide in vivo bioequivalence data against reference formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.